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2-(3-Methylbutyl)pyrazine

Gas Chromatography Flavor Analysis Quality Control

2-(3-Methylbutyl)pyrazine (CAS 40790-22-5) is a mono-alkylated pyrazine belonging to the alkylpyrazine class of heterocyclic aroma compounds. It possesses a branched C5 (3-methylbutyl) side chain attached to the pyrazine ring, distinguishing it from linear butyl or shorter-chain alkylpyrazines.

Molecular Formula C9H14N2
Molecular Weight 150.225
CAS No. 40790-22-5
Cat. No. B2941536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methylbutyl)pyrazine
CAS40790-22-5
Molecular FormulaC9H14N2
Molecular Weight150.225
Structural Identifiers
SMILESCC(C)CCC1=NC=CN=C1
InChIInChI=1S/C9H14N2/c1-8(2)3-4-9-7-10-5-6-11-9/h5-8H,3-4H2,1-2H3
InChIKeyILKAUWPPPOYQHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Methylbutyl)pyrazine (CAS 40790-22-5): A Branched C5 Alkylpyrazine for Authentic Roasted Flavor Applications


2-(3-Methylbutyl)pyrazine (CAS 40790-22-5) is a mono-alkylated pyrazine belonging to the alkylpyrazine class of heterocyclic aroma compounds. It possesses a branched C5 (3-methylbutyl) side chain attached to the pyrazine ring, distinguishing it from linear butyl or shorter-chain alkylpyrazines [1]. The compound is naturally occurring in roasted foods such as chocolate, coffee, and peanut butter, and is valued for its nutty, earthy, and roasted flavor characteristics .

Why 2-(3-Methylbutyl)pyrazine Cannot Be Substituted with Common Alkylpyrazine Analogs


Alkylpyrazines exhibit pronounced structure-odor relationships wherein small changes in alkyl chain length, branching, and substitution pattern produce orders-of-magnitude differences in odor threshold and sensory character [1]. Consequently, substituting a branched C5 isomer with a linear C4 or differently branched analog results in unpredictable shifts in flavor impact and analytical detectability, rendering generic substitution scientifically unsound without empirical validation.

Quantitative Evidence for 2-(3-Methylbutyl)pyrazine Differentiation from Structural Analogs


GC Retention Time Differentiation from Structurally Related Alkylpyrazines

Gas chromatographic retention time (tR) provides a direct measure of compound volatility and polarity, enabling unambiguous identification in complex matrices. In a standardized GC system, 3-methylbutylpyrazine (the target compound) exhibited a retention time of 9.179 minutes, significantly higher than that of 2-butyl-3,5-dimethylpyrazine (7.532 min) and 2,6-diethylpyrazine (8.088 min), and lower than that of 2-isoamyl-6-methylpyrazine (9.532 min) [1].

Gas Chromatography Flavor Analysis Quality Control

Predicted Lipophilicity (LogP) Comparison with 2-Butyl-3-methylpyrazine

Lipophilicity, expressed as LogP, influences compound partitioning in food matrices, volatility, and sensory perception. The target compound exhibits a computed XLogP value of 1.8 [1], whereas the closely related linear analog 2-butyl-3-methylpyrazine (CAS 15987-00-5) has a reported LogP of 2.100 .

Physicochemical Properties Food Matrix Partitioning Flavor Release

Structure-Odor Relationship: Branched C5 vs. Linear Butyl Substitution

A landmark structure-odor activity study of 80 alkylpyrazines established that substitution at the 2-position with a branched or extended alkyl chain dramatically elevates odor threshold [1]. Specifically, replacing the methyl group in 2-ethyl-3,5-dimethylpyrazine with a butyl, pentyl, or isobutyl group increased the odor threshold by at least 2,200-fold. While the target compound (2-(3-methylbutyl)pyrazine) was not directly measured in this study, the class-level inference places its odor threshold in the high-ppm range, contrasting sharply with the low-ppb thresholds of optimally substituted analogs like 2-ethyl-3,5-dimethylpyrazine (threshold 0.011 ppb after 4,500-fold reduction from trimethylpyrazine).

Flavor Chemistry Odor Threshold SAR

Natural Occurrence Profile vs. Synthetic Pyrazine Analogs

The target compound has been identified as a naturally occurring odorant in chocolate, coffee, and peanut butter , whereas many common alkylpyrazines used in flavor applications are predominantly synthetic. This natural occurrence provides a regulatory and labeling advantage in clean-label product development.

Natural Flavor Clean Label Regulatory

Optimal Industrial and Research Applications for 2-(3-Methylbutyl)pyrazine Based on Differential Evidence


Flavor Formulation for Roasted Nut and Chocolate Profiles

Based on its confirmed natural occurrence in chocolate and coffee , 2-(3-Methylbutyl)pyrazine is optimally deployed as an authentic roasted-nut note enhancer in compound chocolate, nut spreads, and coffee-flavored products. Its GC retention time of 9.179 min [1] facilitates quality control monitoring in these matrices, ensuring batch-to-batch consistency.

Analytical Method Development for Pyrazine Profiling in Food

The well-defined GC retention time (9.179 min) and moderate LogP (1.8) [1] of 2-(3-Methylbutyl)pyrazine render it a valuable reference standard for developing and validating GC-MS methods aimed at quantifying alkylpyrazines in roasted foods. Its distinct chromatographic behavior relative to 2-butyl-3,5-dimethylpyrazine (7.532 min) and 2-isoamyl-6-methylpyrazine (9.532 min) enables its use as a retention index marker.

Natural Flavor Ingredient Sourcing for Clean-Label Products

Given its documented presence in common foodstuffs , 2-(3-Methylbutyl)pyrazine qualifies as a 'naturally occurring' flavor substance under many regulatory frameworks. Procurement for use in natural flavor blends may therefore support 'natural flavor' labeling claims, a competitive advantage over synthetic pyrazines.

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17 linked technical documents
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